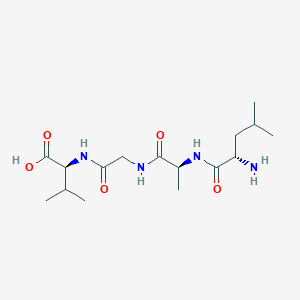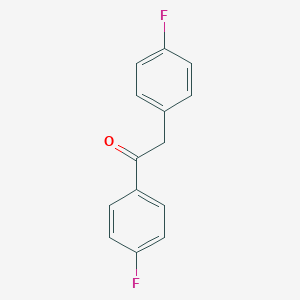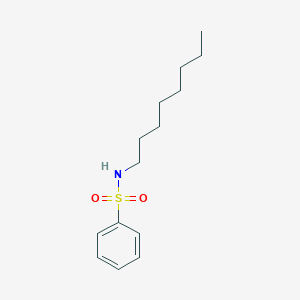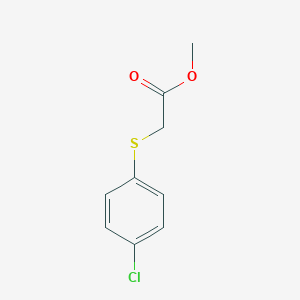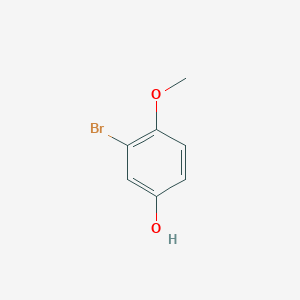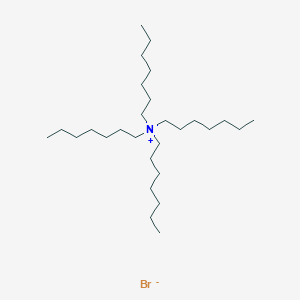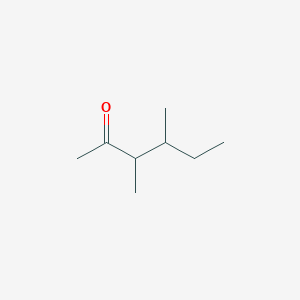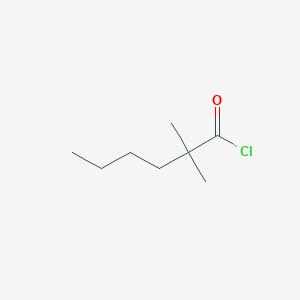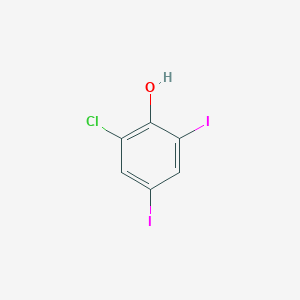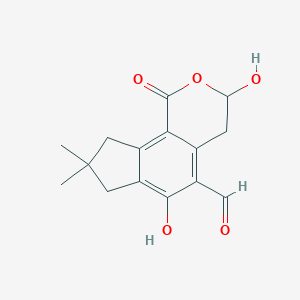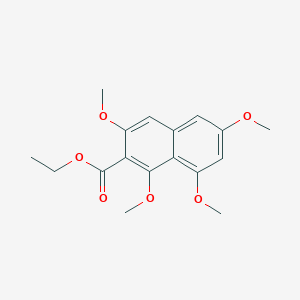
Ethyl 1,3,6,8-tetramethoxy-2-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,3,6,8-tetramethoxy-2-naphthoate, also known as TMANE, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. TMANE belongs to the class of naphthoate esters and is synthesized through a multi-step process that involves the use of various reagents and solvents.
作用機序
The mechanism of action of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate is not fully understood. However, it has been suggested that Ethyl 1,3,6,8-tetramethoxy-2-naphthoate exerts its therapeutic effects through the inhibition of various enzymes and the modulation of various signaling pathways. Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species. Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has been shown to possess various biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has also been shown to inhibit the activity of various enzymes, including xanthine oxidase and cyclooxygenase-2. Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.
実験室実験の利点と制限
The advantages of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate for lab experiments include its potential therapeutic applications, its ability to inhibit the activity of various enzymes, and its anti-inflammatory, anti-tumor, and anti-oxidant properties. However, the limitations of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate for lab experiments include its low yield obtained through the synthesis process and the lack of understanding of its mechanism of action.
将来の方向性
There are several future directions for the study of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate. One direction is to further investigate its mechanism of action and the signaling pathways involved in its therapeutic effects. Another direction is to explore its potential use in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases. Additionally, future studies could focus on optimizing the synthesis process of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate to increase its yield and reduce the use of hazardous reagents and solvents.
合成法
The synthesis of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-naphthol with ethyl bromoacetate in the presence of sodium hydride to form ethyl 2-(2-hydroxy-1-naphthyl) acetate. This intermediate is then reacted with methoxy magnesium bromide to form ethyl 2-(2-methoxy-1-naphthyl) acetate. The final step involves the reaction of ethyl 2-(2-methoxy-1-naphthyl) acetate with dimethyl sulfate in the presence of potassium carbonate to form Ethyl 1,3,6,8-tetramethoxy-2-naphthoate. The yield of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate obtained through this process is approximately 50%.
科学的研究の応用
Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has shown potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has also been shown to inhibit the activity of various enzymes, including xanthine oxidase, which is involved in the production of reactive oxygen species. Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.
特性
CAS番号 |
17213-51-3 |
|---|---|
製品名 |
Ethyl 1,3,6,8-tetramethoxy-2-naphthoate |
分子式 |
C17H20O6 |
分子量 |
320.3 g/mol |
IUPAC名 |
ethyl 1,3,6,8-tetramethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H20O6/c1-6-23-17(18)15-12(20-3)8-10-7-11(19-2)9-13(21-4)14(10)16(15)22-5/h7-9H,6H2,1-5H3 |
InChIキー |
OJBVVJORRJKHMW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2C=C1OC)OC)OC)OC |
正規SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2C=C1OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



